6-Fluoro-8-methylchroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-8-methylchroman-4-one is an organic compound belonging to the chromanone family Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring The presence of a fluorine atom at the 6th position and a methyl group at the 8th position distinguishes this compound from other chromanone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methylchroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-2-hydroxyacetophenone and 3-methylbut-2-en-1-ol.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a condensation reaction to form the chromanone ring system. This reaction is often catalyzed by acids or bases under controlled temperature conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to carry out the cyclization reaction under optimized conditions.
Continuous Flow Processes: Implementation of continuous flow processes to enhance the efficiency and yield of the synthesis.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methylchroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming chroman-4-ol derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or hydroxychromanones.
Reduction: Formation of chroman-4-ol derivatives.
Substitution: Formation of substituted chromanones with various functional groups.
Scientific Research Applications
6-Fluoro-8-methylchroman-4-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the design and synthesis of novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Pharmaceutical Research: It serves as a reference standard in pharmaceutical testing and quality control.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methylchroman-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 6th position and the methyl group at the 8th position contribute to its binding affinity and selectivity. The compound may inhibit or activate certain biological pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluorochroman-4-one: Lacks the methyl group at the 8th position.
8-Methylchroman-4-one: Lacks the fluorine atom at the 6th position.
Chroman-4-one: Lacks both the fluorine atom and the methyl group.
Uniqueness
6-Fluoro-8-methylchroman-4-one is unique due to the presence of both the fluorine atom and the methyl group, which enhance its chemical reactivity and biological activity. These structural features contribute to its potential as a versatile scaffold in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
6-fluoro-8-methyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKSJXUYIWVCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCCC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.